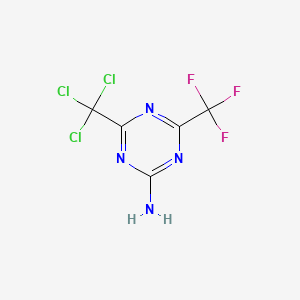
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Cat. No. B1311690
Key on ui cas rn:
61082-43-7
M. Wt: 281.4 g/mol
InChI Key: RBXJTNOOCVFNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05130428
Procedure details


1.8 g of a 30% by weight solution of sodium methanolate in methanol (corresponding to 0.01 mol of sodium methanolate) were added at 22° C. to a solution of 28.8 g (0.1 mol) of 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine in 100 ml of methanol. The pale yellow solution was then refluxed for 30 minutes. The progress of the reaction was followed by thin-layer chromatography on silica gel (mobile phase: diethyl ether/hexane 1:1). After the reaction was complete, 20 ml of water were added, followed by 2 normal hydrochloric acid until the pH was 6-7. After this most of the methanol was removed at 40° C. under reduced pressure, adding 150 ml of water a little at a time so that the product did not agglomerate. To complete precipitation of the product, the resulting mixture was then stirred at 5° C. for 1 hour, after which the product was separated off, washed with a little water and dried at 40° C. under reduced pressure.
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
28.8 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[NH2:4][C:5]1[N:10]=[C:9](C(Cl)(Cl)Cl)[N:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[N:6]=1.O.Cl>CO>[NH2:4][C:5]1[N:10]=[C:9]([O:2][CH3:1])[N:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[N:6]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
sodium methanolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
28.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was then stirred at 5° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pale yellow solution was then refluxed for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After this most of the methanol was removed at 40° C. under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
adding 150 ml of water a little at a time so that the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To complete precipitation of the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the product was separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a little water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 40° C. under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=NC(=N1)OC)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
